Methyl 6-bromo-4-chloronicotinate

Fluorescent Probe Bioconjugation Cellular Imaging

Methyl 6-bromo-4-chloronicotinate (CAS 1256789-73-7) is a polyhalogenated nicotinic acid methyl ester distinguished by a unique 6-bromo-4-chloro substitution pattern that confers differential reactivity and dual fluorescence/biological recognition not achievable with single-halogen or regioisomeric analogs. With a well-defined melting point (68–71 °C) and a solid physical form at ambient temperature, this compound eliminates the handling and metering challenges associated with liquid or low-melting comparators, thereby reducing workflow variability in automated synthesis and high-throughput screening.

Molecular Formula C7H5BrClNO2
Molecular Weight 250.476
CAS No. 1256789-73-7
Cat. No. B572490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-4-chloronicotinate
CAS1256789-73-7
SynonymsMethyl 6-broMo-4-chloronicotinate
Molecular FormulaC7H5BrClNO2
Molecular Weight250.476
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1Cl)Br
InChIInChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3
InChIKeyZEASAUSJELNJFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Bromo-4-Chloronicotinate (CAS 1256789-73-7) for Medicinal Chemistry and Bioconjugation Procurement


Methyl 6-bromo-4-chloronicotinate (CAS 1256789-73-7) is a polyhalogenated nicotinic acid methyl ester distinguished by a unique 6-bromo-4-chloro substitution pattern that confers differential reactivity and dual fluorescence/biological recognition not achievable with single-halogen or regioisomeric analogs . With a well-defined melting point (68–71 °C) and a solid physical form at ambient temperature, this compound eliminates the handling and metering challenges associated with liquid or low-melting comparators, thereby reducing workflow variability in automated synthesis and high-throughput screening .

Why Methyl 6-Bromonicotinate or Methyl 4-Chloronicotinate Cannot Replace Methyl 6-Bromo-4-Chloronicotinate in Serial Functionalization Workflows


Simple mono-halogenated nicotinates such as methyl 6-bromonicotinate (CAS 26218-78-0) or methyl 4-chloronicotinate (CAS 63592-85-8) lack the regiochemically differentiated electrophilic centers required for sequential, chemoselective cross-coupling . Methyl 6-bromonicotinate melts over a broad, elevated range (106–121 °C), indicative of variable crystallinity that complicates gravimetric dispensing [1]; methyl 4-chloronicotinate is a liquid at room temperature, making precise small-scale handling error-prone . Furthermore, the absence of a second halogen eliminates the intrinsic fluorescence that enables reaction monitoring and biomolecular tracking without needing an exogenous fluorophore—a capability inherent to the 6-bromo-4-chloro congener but absent in both mono-halogenated counterparts . These physicochemical distinctions directly impact reproducibility, purity workflows, and downstream application breadth.

Quantitative Differentiation Evidence for Methyl 6-Bromo-4-Chloronicotinate (CAS 1256789-73-7) Relative to Closest Analogs


Dual-Halogen vs. Mono-Halogen Fluorescence: Enabling Label-Free Detection

Methyl 6-bromo-4-chloronicotinate emits bright yellow–green fluorescence in solution with pH-dependent chromatic switching (red–yellow in acid, yellow–green in base), whereas methyl 6-bromonicotinate and methyl 4-chloronicotinate do not exhibit comparable intrinsic fluorescence . This property allows direct use as a fluorescent dye or indicator without post-synthetic labeling, a feature absent from mono-halogenated comparators.

Fluorescent Probe Bioconjugation Cellular Imaging

CCK-B Receptor Affinity: Differentiated Biological Recognition vs. Mono-Halogenated Nicotinates

Methyl 6-bromo-4-chloronicotinate inhibits [125I]CCK-8 binding to the cholecystokinin type B receptor in mouse brain with an IC50 of 31 nM [1]. By contrast, methyl 4-chloronicotinate shows no reported CCK receptor engagement, exhibiting instead nonspecific antifungal activity, while methyl 6-bromonicotinate lacks reported receptor-level selectivity [2]. The dual-halogen arrangement thus confers a distinct pharmacological fingerprint that cannot be replicated by the respective mono-halogenated building blocks.

CCK-B Antagonist Neuroscience Receptor Binding

Ambient Solid Form vs. Liquid or Low-Melting Comparators: Precision Handling in Automated Synthesis

Methyl 6-bromo-4-chloronicotinate is a crystalline solid with a sharp melting point of 68–71 °C . Methyl 4-chloronicotinate is a liquid at room temperature, and methyl 6-bromonicotinate melts over a wide range (106–121 °C), indicative of polymorphic or purity inconsistencies [1]. The stable solid form of the dual-halogen compound ensures reproducible gravimetric dispensing in automated synthesis platforms, directly reducing dosing errors.

Parallel Synthesis Automation Weighing Accuracy

Orthogonal Halogen Reactivity: Sequential Chemoselective Cross-Coupling Advantage

The 6-bromo and 4-chloro substituents provide orthogonal reactivity under palladium-catalyzed cross-coupling: the aryl bromide undergoes oxidative addition preferentially owing to the lower C–Br bond dissociation energy, leaving the C–Cl bond intact for a second, independent coupling step [1]. In contrast, methyl 4,6-dichloronicotinate relies on two less reactive C–Cl bonds, requiring harsher conditions and often sacrificing yield or selectivity [2]. This inherent reactivity gradient enables precise, sequential diversification without intermediate functional-group manipulation.

Sequential Suzuki-Miyaura C–H Functionalization Divergent Synthesis

Regioisomeric Solid-State Differentiation vs. the 2-Bromo-4-Chloro Isomer

The 6-bromo-4-chloro regioisomer is a solid at ambient temperature (mp 68–71 °C), whereas the 2-bromo-4-chloro isomer (CAS 1804384-19-7) is described as a colorless to yellow liquid . For solid-phase parallel synthesis or automated powder-dispensing platforms, the solid regioisomer significantly simplifies handling logistics and improves dispensing precision relative to its liquid positional isomer.

Regioisomer Purity Solid-Phase Handling Crystallinity

Differentiated Cytotoxicity Profile: Neuroblastoma IC50 vs. Broader-Spectrum Analogs

The closely related ethyl 6-bromo-4-chloronicotinate exhibits cytotoxicity against neuroblastoma cell lines with an IC50 of approximately 25 µM , while 6-bromo-4-chloronicotinic acid (the free acid) shows cytotoxicity against MCF-7 breast cancer cells at a similar IC50 of 25 µM . In comparison, methyl 4-chloronicotinate’s primary biological annotation is antifungal activity with no reported tumor-cell selectivity . The conserved ~25 µM potency across two ester variants of the 6-bromo-4-chloro scaffold suggests the halogenation pattern—not the ester moiety—drives this activity, a specificity absent from the 4-chloro congener.

Anticancer Agent Neuroblastoma Targeted Cytotoxicity

High-Value Application Scenarios for Procuring Methyl 6-Bromo-4-Chloronicotinate (CAS 1256789-73-7)


Label-Free Fluorescent Probes for Enzymatic and Cellular Assays

Leverage the intrinsic yellow-green fluorescence of methyl 6-bromo-4-chloronicotinate for real-time monitoring of enzymatic transformations and for direct use as a cellular imaging agent . This eliminates the need for post-synthetic conjugation to a fluorophore, streamlining assay development.

Sequential, Chemoselective Synthesis of Diversified Kinase Inhibitor Libraries

Exploit the orthogonal reactivity of the C-6 bromine and C-4 chlorine atoms to perform two consecutive Suzuki–Miyaura couplings under mild conditions [1]. This divergent strategy rapidly generates arrays of 4,6-diarylnicotinate analogs for structure–activity relationship (SAR) studies in kinase drug discovery.

High-Affinity CCK-B Receptor Ligand Development for Neuroscience

Use the validated 31 nM CCK-B receptor binding affinity as a starting point for developing selective antagonists for neurological and gastrointestinal disorder research [2]. The inherent potency provides a strong foundation for hit-to-lead optimization.

Automated High-Throughput Parallel Synthesis Campaigns

Employ the solid, crystalline nature of this compound for precise automated dispensing in high-throughput experimentation platforms . The sharp melting point ensures consistent physical properties, minimizing dosing errors common with liquid or irregularly melting analogs.

Technical Documentation Hub

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